tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
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Description
The compound is a derivative of imidazo[1,2-a]pyrazine . Imidazo[1,2-a]pyrazines are a class of compounds that have been studied for their anticancer activity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as imidazo[1,2-a]pyrazines have been synthesized using iodine-catalyzed methods .Scientific Research Applications
Tert-ButylIsocyanide Convertibility in Ugi Reaction
The tert-butyl amides from Ugi multicomponent reaction (MCR) involving tert-butyl isocyanide exhibit unique transformability, leading to cyclization into 5,6-dihydropyrazolo[1,5-a]pyrazine-4,7-diones under certain conditions. This showcases the potential of tert-butylisocyanide as a versatile convertible isocyanide in chemical synthesis (Nikulnikov et al., 2009).
Chemical Reactivity and Derivative Synthesis
The chemical reactivity of tert-butyl and pyrazine derivatives has been explored in several studies. For instance, the reactivity of 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one under various conditions has been documented, indicating potential pathways for synthesizing novel compounds with tert-butyl and pyrazine components (Mironovich & Shcherbinin, 2014).
Molecular and Crystal Structure Analyses
Detailed studies on the molecular and crystal structures of tert-butyl and pyrazine derivatives, such as tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, contribute to a deeper understanding of their chemical properties. These analyses are crucial for designing compounds with specific chemical and physical properties (Richter et al., 2009).
Biological and Pharmacological Research
Evaluation of Biological Activity
Compounds like substituted pyrazinecarboxamides have been synthesized and evaluated for various biological activities, including anti-mycobacterial, antifungal, and photosynthesis-inhibiting effects. Understanding the structure-activity relationships of these compounds can guide the design of new molecules with improved efficacy and specificity (Doležal et al., 2006).
Pyrazole Derivatives as Photosynthetic Electron Transport Inhibitors
The synthesis and screening of pyrazole derivatives have highlighted their potential as inhibitors of photosynthetic electron transport. These findings can pave the way for the development of novel herbicides and molecules for agricultural applications (Vicentini et al., 2005).
properties
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)15-5-4-14-6-9(8-16)13-10(14)7-15/h6,16H,4-5,7-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEVOASWYWQEFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C=C(N=C2C1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate |
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